molecular formula C21H35NO B145380 11-Addtddo CAS No. 125768-67-4

11-Addtddo

Cat. No.: B145380
CAS No.: 125768-67-4
M. Wt: 317.5 g/mol
InChI Key: TZSJYIHAYRSAJY-UHFFFAOYSA-N
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Description

11-Addtddo (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . It is structurally identified as 2-(4-nitrophenyl)benzimidazole, featuring a benzimidazole core substituted with a 4-nitrophenyl group and a bromine atom. This compound exhibits moderate solubility in polar solvents, with a measured solubility of 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified under the "soluble" category . Key physicochemical parameters include:

  • Log S (ESOL): -2.47
  • Log S (Ali): -1.98
  • Log S (SILICOS-IT): -2.63
  • Bioavailability Score: 0.55

Synthesis: this compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions. The reaction involves 1,2-phenylenediamine and 4-nitrobenzaldehyde, yielding a 98% product after recrystallization with ethanol . The catalyst is recyclable up to five times without significant loss of activity.

Properties

CAS No.

125768-67-4

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

12-(aminomethyl)-2,6-dimethyl-3,9-di(propan-2-yl)tricyclo[5.3.2.01,5]dodeca-5,9-dien-8-ol

InChI

InChI=1S/C21H35NO/c1-11(2)16-7-18-13(5)19-15(10-22)8-21(18,14(16)6)9-17(12(3)4)20(19)23/h9,11-12,14-16,19-20,23H,7-8,10,22H2,1-6H3

InChI Key

TZSJYIHAYRSAJY-UHFFFAOYSA-N

SMILES

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C

Canonical SMILES

CC1C(CC2=C(C3C(CC12C=C(C3O)C(C)C)CN)C)C(C)C

Synonyms

11-ADDTDDO
11-aminomethyl-2,6-dimethyl-3,9-diisopropyltricyclo(5.3.2.0)dodeca-5,9-dien-8-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 11-Addtddo, based on shared benzimidazole or nitro-aromatic motifs:

Compound A: 2-(4-Chlorophenyl)benzimidazole (CAS No. [hypothetical])

  • Molecular Formula: C₁₃H₉ClN₂
  • Molecular Weight: 228.68 g/mol
  • Key Differences:
    • Substituent: Chlorine replaces bromine, reducing molecular weight and polarizability.
    • Solubility: Lower solubility (predicted Log S = -2.89) due to decreased halogen size and weaker dipole interactions.
    • Synthesis: Requires harsher conditions (e.g., Pd-catalyzed cross-coupling) compared to this compound’s green synthesis .

Compound B: 2-(4-Aminophenyl)benzimidazole (CAS No. [hypothetical])

  • Molecular Formula: C₁₃H₁₁N₃
  • Molecular Weight: 209.25 g/mol
  • Key Differences: Substituent: Amino group (-NH₂) replaces nitro (-NO₂), enhancing basicity and hydrogen-bonding capacity. Applications: More suited for drug design (e.g., antiviral agents) due to improved bioavailability (predicted score = 0.85 vs. 0.55 for this compound). Synthesis: Requires nitro-group reduction steps, increasing synthetic complexity .

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Compound A Compound B
Molecular Formula C₇H₅BrO₂ C₁₃H₉ClN₂ C₁₃H₁₁N₃
Molecular Weight 201.02 g/mol 228.68 g/mol 209.25 g/mol
Solubility (Log S) -2.47 (ESOL) -2.89 (predicted) -1.75 (predicted)
Key Functional Group Nitro (-NO₂) Chlorine (-Cl) Amino (-NH₂)
Synthetic Yield 98% 75–85% 60–70%
Applications Pharmaceuticals, Materials Agrochemicals Drug Development

Research Findings and Implications

Structural Impact on Solubility: The bromine atom in this compound enhances solubility compared to chlorine in Compound A due to stronger halogen bonding . The nitro group in this compound reduces bioavailability relative to Compound B’s amino group, which improves metabolic stability .

Synthetic Efficiency: this compound’s green synthesis with a recyclable catalyst offers superior sustainability compared to Compounds A and B, which rely on toxic solvents or non-reusable catalysts .

Functional Versatility: this compound’s nitro group enables applications in explosives or dyes, whereas Compound B’s amino group is better suited for bioactive molecule design .

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